molecular formula C20H12F2N2O4 B2503503 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate CAS No. 1208547-79-8

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate

Cat. No.: B2503503
CAS No.: 1208547-79-8
M. Wt: 382.323
InChI Key: FWEJHEAZWIRXGQ-UHFFFAOYSA-N
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the oxazole ring through a cyclization reaction involving a nitrile and an α-haloketone. The oxazoline ring can be formed by reacting an appropriate amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction rates and selectivity, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential applications. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O4/c21-13-6-7-15(16(22)8-13)17-9-14(24-28-17)11-26-20(25)19-23-10-18(27-19)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEJHEAZWIRXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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